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molecular formula C8H14O3 B8277132 Methyl 1-methyl-2-hydroxycyclopentanecarboxylate

Methyl 1-methyl-2-hydroxycyclopentanecarboxylate

Cat. No. B8277132
M. Wt: 158.19 g/mol
InChI Key: CPSFDQWYYRRZAA-UHFFFAOYSA-N
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Patent
US05393755

Procedure details

To methyl 1-methyl-2-oxocyclopentanecarboxylate (20.0 g=128 mmol) in THF (800 ml) add portionwise lithium tri-t-butoxyaluminohydride (40.7 g=160 mmol). Stir 1 hr and partition between Et2O and 1.0N HCl. Dry and concentrate to obtain methyl 1-methyl-2-hydroxycyclopentanecarboxylate, largely the 1β-methyl-2β-hydroxy isomer, as an oil.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.7 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:8]([O:10][CH3:11])=[O:9])[CH2:6][CH2:5][CH2:4][C:3]1=[O:7].C(O[AlH-](OC(C)(C)C)OC(C)(C)C)(C)(C)C.[Li+]>C1COCC1>[CH3:1][C:2]1([C:8]([O:10][CH3:11])=[O:9])[CH2:6][CH2:5][CH2:4][CH:3]1[OH:7] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1(C(CCC1)=O)C(=O)OC
Name
Quantity
40.7 g
Type
reactant
Smiles
C(C)(C)(C)O[AlH-](OC(C)(C)C)OC(C)(C)C.[Li+]
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
Stir 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partition between Et2O and 1.0N HCl
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(CCC1)O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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